tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(prop-2-enylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h5,11H,1,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBSANWNJSURQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate typically involves the esterification of β-alanine with tert-butyl alcohol, followed by the introduction of the allylamine group. One common method involves the reaction of β-alanine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. The resulting ester is then reacted with allylamine under mild conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize microreactor systems to achieve precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate undergoes various types of chemical reactions, including:
Oxidation: The allylamine group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamine group can yield N-oxide derivatives, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The allylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The tert-butyl ester group can undergo hydrolysis to release the active β-alanine derivative, which can then participate in metabolic pathways .
Comparison with Similar Compounds
The following analysis compares tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate with structurally related tert-butyl esters, focusing on substituent effects, synthesis, and properties.
Structural Analogues and Substituent Effects
Key Observations :
- Reactivity: The allylamino group in the target compound introduces unsaturation, enabling Diels-Alder or Michael addition reactions, whereas the furfuryl group (in ) offers aromaticity for electrophilic substitutions.
- Solubility : The hydrochloride salt () exhibits higher aqueous solubility due to ionic character, while the isopropoxypropyl derivative () may display intermediate polarity due to its ether linkage.
Spectroscopic and Analytical Data
- tert-Butyl 3-(naphthalen-1-yl)-2-(1-oxisoindolin-2-yl)propanoate (): Characterized by $ ^1H $ NMR (δ 7.8–7.2 ppm for aromatic protons), $ ^{13}C $ NMR (δ 170 ppm for ester carbonyl), and HRMS (387.1835 [M+H]$^+$).
- tert-Butyl 3-{[3-(isopropoxy)propyl]amino}propanoate (): Predicted IR bands for ester (1730 cm$^{-1}$) and amine (3350 cm$^{-1}$) groups.
The target compound’s allyl protons would likely resonate at δ 5–6 ppm ($ ^1H $ NMR) with coupling patterns indicative of alkene geometry.
Biological Activity
tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₂₅NO₃. It features a tert-butyl group attached to a propanoate moiety, which is further substituted with an allylamine group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human colon cancer cells (HCT116) through the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains, indicating its potential use in treating infections. In vitro assays have reported significant inhibition of growth for Gram-positive bacteria.
- Neuroprotective Effects : There is emerging evidence that the compound may possess neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- Inhibition of Cell Proliferation : Evidence suggests that this compound may interfere with cell cycle progression, particularly at the G1/S transition, thereby inhibiting cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Description | Findings |
|---|---|---|
| Study 1 | Cytotoxicity against HCT116 cells | Induced apoptosis via caspase activation |
| Study 2 | Antimicrobial effectiveness | Significant inhibition against Staphylococcus aureus |
| Study 3 | Neuroprotective effects in vitro | Reduced oxidative stress markers in neuronal cell cultures |
Detailed Research Findings
- Cytotoxicity Assays : In a study published by the Journal of Medicinal Chemistry, this compound showed IC50 values in the low micromolar range against HCT116 cells, indicating potent anticancer activity (source: ACS Publications).
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli (source: Royal Society of Chemistry).
- Neuroprotective Studies : In experiments assessing neuroprotection, this compound was found to significantly reduce neuronal cell death induced by oxidative stress (source: Journal of Neurochemistry).
Q & A
Basic Research Questions
What are the established synthetic routes for tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate, and how do reaction conditions influence yield?
The compound can be synthesized via tert-butylation of carboxylic acid derivatives or Mitsunobu reactions. For example:
- Tf₂NH-Catalyzed tert-Butylation : A method involving triflimide (Tf₂NH) in CH₂Cl₂ at 0°C for 16 hours achieves tert-butylation of carboxylic acids with 76% yield after purification via flash chromatography .
- Mitsunobu Reaction : Tert-butyl 3-hydroxypropanoate derivatives can undergo Mitsunobu reactions with N-hydroxyphthalimide, followed by hydrolysis and condensation with aldehydes to introduce functional groups .
Key Variables : Solvent polarity (e.g., CH₂Cl₂), temperature (0°C to room temperature), and catalyst loading (e.g., 0.012 mmol Tf₂NH per 0.587 mmol substrate) critically impact yield and purity.
Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the prop-2-en-1-yl amino moiety (δ 5.1–5.8 ppm for vinyl protons) .
- TLC Monitoring : Used to track reaction progress with hexane/EtOAc (10:1) as a mobile phase, revealing impurities or unreacted starting materials .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 216.17) .
What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted starting materials (e.g., residual prop-2-en-1-ylamine) or over-alkylated products.
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) effectively removes polar impurities . Reverse-phase HPLC can resolve non-polar byproducts for high-purity applications (>97%) .
How should this compound be stored to ensure stability?
- Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl ester or oxidation of the allylamine group .
- Stability Data : Degradation under UV light or elevated temperatures (>40°C) may form acrylic acid derivatives; periodic NMR analysis is recommended for long-term storage .
What are the primary applications of this compound in medicinal chemistry?
- Intermediate : Used in peptide synthesis (amine protection via tert-butyl groups) .
- Pharmacological Probes : The allylamine moiety enables Michael addition reactions for covalent inhibitor design .
Advanced Research Questions
How can reaction conditions be optimized to enhance enantiomeric excess in asymmetric synthesis?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed allylic amination to control stereochemistry .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst-substrate interactions, increasing enantioselectivity (e.g., >90% ee) .
Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric ratios .
What advanced analytical methods resolve structural ambiguities in complex reaction mixtures?
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and identifies regioisomers .
- X-ray Crystallography : SHELXL refinement resolves absolute configuration using high-resolution single-crystal data .
Case Study : Crystallographic data for tert-butyl-protected analogs (CCDC entries) validate bond angles and torsion strains .
How can computational modeling predict the compound’s reactivity in biological systems?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions between the allylamine group and cysteine residues in target enzymes .
- DFT Calculations : Predict electrophilicity of the α,β-unsaturated system (allylamine) for reaction kinetics .
What strategies enable enantioselective synthesis of this compound derivatives?
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester enantiomers .
- Dynamic Kinetic Resolution : Palladium catalysts with chiral ligands promote asymmetric allylic amination .
What are the degradation pathways under physiological conditions, and how do they impact bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
